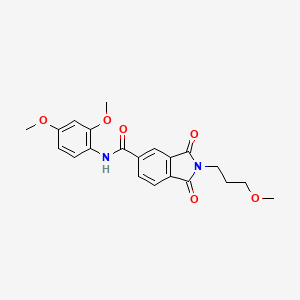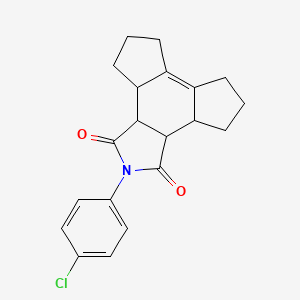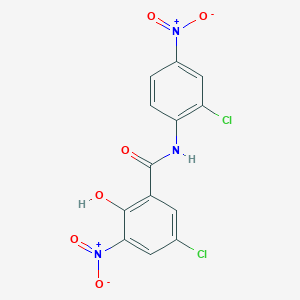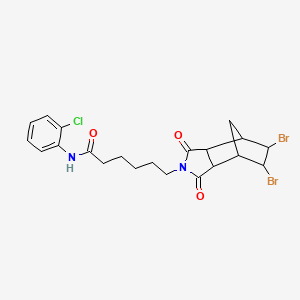
2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines a nitrophenyl group, an oxoethyl group, and a pyrrolidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, ethyl acetoacetate, and 1-phenylpyrrolidine-3-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The oxoethyl and pyrrolidine carboxylate groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O6 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16N2O6/c22-17(13-5-4-8-16(9-13)21(25)26)12-27-19(24)14-10-18(23)20(11-14)15-6-2-1-3-7-15/h1-9,14H,10-12H2 |
InChI Key |
VKFGKRYDUCGSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12475635.png)
![3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12475637.png)
![N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B12475648.png)
![N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12475651.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12475654.png)
![N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12475658.png)

![2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12475663.png)
![1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B12475665.png)

![N-[2-(dimethylamino)ethyl]-2-[N-(2-methylphenyl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12475681.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12475683.png)

